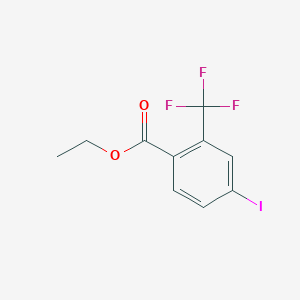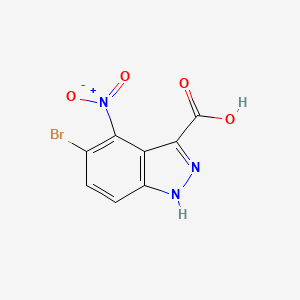![molecular formula C8H8N4O2 B13014468 methyl3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B13014468.png)
methyl3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of the pyrazolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the synthetic routes for methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline. This reaction is catalyzed by amorphous carbon-supported sulfonic acid (AC-SO3H) in ethanol at room temperature. The reaction proceeds through a sequential opening/closing cascade reaction, providing the desired product with moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of solid catalysts like AC-SO3H, which are cost-effective, non-toxic, and stable, can be scaled up for industrial applications. The simplicity and efficiency of the reaction conditions make this method suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive agent with antibacterial, antiviral, and antifungal properties.
Medicine: It is being explored for its potential use in drug development, particularly as inhibitors for specific enzymes and receptors.
Mécanisme D'action
The mechanism of action of methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. By inhibiting these kinases, the compound can potentially prevent the growth of cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazolopyrazine derivatives such as:
- Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
- 3-methyl-5-(o-tolylamino)-1H-pyrazole-4-carboxylic acid
Uniqueness
Methyl 3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to act as a TRK inhibitor sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Propriétés
Formule moléculaire |
C8H8N4O2 |
|---|---|
Poids moléculaire |
192.17 g/mol |
Nom IUPAC |
methyl 3-methyl-2H-pyrazolo[3,4-b]pyrazine-5-carboxylate |
InChI |
InChI=1S/C8H8N4O2/c1-4-6-7(12-11-4)9-3-5(10-6)8(13)14-2/h3H,1-2H3,(H,9,11,12) |
Clé InChI |
QYQHKJBWMQNMMX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1)N=CC(=N2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol](/img/structure/B13014416.png)
![Methyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13014424.png)


![9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-3,5,6,7-tetrahydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carbaldehyde](/img/structure/B13014433.png)
![7,7-Dimethyl-2-oxaspiro[3.3]heptan-5-ol](/img/structure/B13014441.png)
![Methyl 7-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13014443.png)





